Imetit vs. (R)-α-Methylhistamine: 9-Fold Higher H3 Receptor Binding Affinity
In direct head-to-head comparison using ³H-Nα-methylhistamine radioligand displacement in rat brain cortex homogenates, Imetit (pKi = 9.83; Ki ≈ 0.15 nM) demonstrates approximately 9-fold higher H3 receptor binding affinity than the reference H3 agonist (R)-α-methylhistamine (pKi = 8.87; Ki ≈ 1.35 nM) [1]. Histamine, the endogenous ligand, exhibits substantially lower affinity (pKi = 8.20) [1].
| Evidence Dimension | H3 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Imetit: pKi = 9.83 (Ki ≈ 0.15 nM) |
| Comparator Or Baseline | (R)-α-methylhistamine: pKi = 8.87 (Ki ≈ 1.35 nM); Histamine: pKi = 8.20 (Ki ≈ 6.3 nM) |
| Quantified Difference | Imetit vs. (R)-α-methylhistamine: ΔpKi = 0.96 (≈ 9.1-fold higher affinity); vs. Histamine: ΔpKi = 1.63 (≈ 42.7-fold higher affinity) |
| Conditions | ³H-Nα-methylhistamine binding to rat brain cortex homogenates; monophasic displacement; Kd = 0.70 nM |
Why This Matters
The 9-fold higher affinity translates to lower working concentrations in binding studies and reduced compound consumption per experiment.
- [1] Kathmann M, Schlicker E, Detzner M, Timmerman H. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model. Naunyn Schmiedebergs Arch Pharmacol. 1993;348(5):498-503. View Source
